Glucokinase Discriminates Alpha-D-Mannose from Beta-D-Mannose by a 1.6-Fold S0.5 Difference
In a direct head-to-head comparison using partially purified glucokinase from rat liver and insulinoma, alpha-D-mannose displayed a significantly higher apparent affinity than beta-D-mannose. The S0.5 (substrate concentration at half-maximal velocity) was 12 mM for alpha-D-mannose versus 19 mM for beta-D-mannose, representing a 1.58-fold difference. Both anomers exhibited sigmoidal kinetics, with Hill coefficients (nH) of 1.57 and 1.42 respectively. The maximum phosphorylation rate was approximately 10% higher for beta-D-mannose than for alpha-D-mannose [1].
| Evidence Dimension | Glucokinase affinity (S0.5) and phosphorylation kinetics |
|---|---|
| Target Compound Data | Alpha-D-mannose: S0.5 = 12 mM, nH = 1.57 |
| Comparator Or Baseline | Beta-D-mannose: S0.5 = 19 mM, nH = 1.42; Maximum velocity ~10% higher for beta-anomer |
| Quantified Difference | Alpha-D-mannose S0.5 is 1.58-fold lower (higher affinity) than beta-D-mannose; Vmax is ~10% lower for alpha |
| Conditions | Rat liver and transplantable insulinoma glucokinase, partially purified by DEAE-Cibacron Blue F3GA agarose chromatography; mannose concentration range yielding cooperative kinetics |
Why This Matters
For researchers studying glucokinase-mediated phosphorylation or the glucose sensor hypothesis, using pure alpha-D-mannose ensures reproducible kinetic parameters; an undefined anomeric mixture would yield intermediate S0.5 values that obscure the true biochemical behavior.
- [1] Meglasson, M.D., Matschinsky, F.M. (1983). Mannose phosphorylation by glucokinase from liver and transplantable insulinoma. Cooperativity and discrimination of anomers. Diabetes, 32(12): 1146-1151. PMID: 6317500. DOI: 10.2337/diab.32.12.1146. View Source
